![molecular formula C18H14O4 B3060980 2,3-Bis[(E)-benzylidene]butanedioic acid CAS No. 19806-12-3](/img/structure/B3060980.png)
2,3-Bis[(E)-benzylidene]butanedioic acid
描述
. This compound is characterized by its unique structure, which includes two benzylidene groups attached to a butanedioic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(E)-benzylidene]butanedioic acid typically involves the condensation of benzaldehyde with butanedioic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
2,3-Bis[(E)-benzylidene]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylidene carboxylic acids.
Reduction: Formation of benzyl-substituted butanedioic acid.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
2,3-Bis[(E)-benzylidene]butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a glycogen phosphorylase inhibitor, which can influence insulin secretion and glucose metabolism.
Medicine: Explored for its potential therapeutic applications in the treatment of metabolic diseases such as type 2 diabetes mellitus.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Bis[(E)-benzylidene]butanedioic acid involves its interaction with specific molecular targets and pathways:
Glycogen Phosphorylase Inhibition: The compound inhibits glycogen phosphorylase, an enzyme involved in glycogen breakdown, thereby reducing hepatic glucose production.
Insulin Secretion: It enhances glucose-stimulated insulin secretion by activating pathways such as glycolysis, mitochondrial oxidation, and mTORC1-specific phosphorylation of S6K.
相似化合物的比较
Similar Compounds
Uniqueness
2,3-Bis[(E)-benzylidene]butanedioic acid is unique due to its dual benzylidene groups, which confer distinct chemical properties and reactivity compared to other butanedioic acid derivatives. Its ability to inhibit glycogen phosphorylase and enhance insulin secretion sets it apart from similar compounds, making it a valuable candidate for therapeutic applications in metabolic diseases.
属性
IUPAC Name |
(2E,3E)-2,3-dibenzylidenebutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)15(11-13-7-3-1-4-8-13)16(18(21)22)12-14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22)/b15-11+,16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCUGKQNIYGAON-JOBJLJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\C(=C/C2=CC=CC=C2)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-12-3 | |
| Record name | NSC147398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


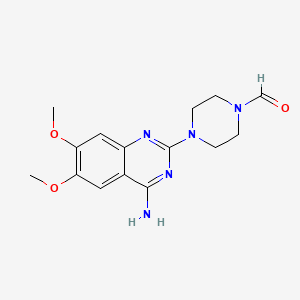
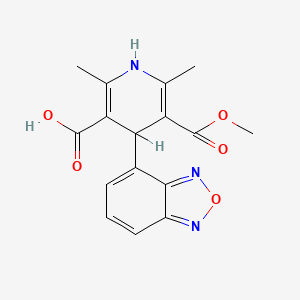
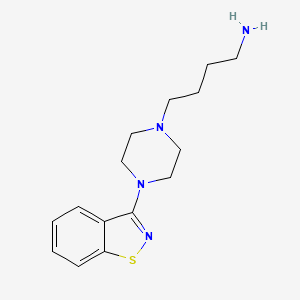
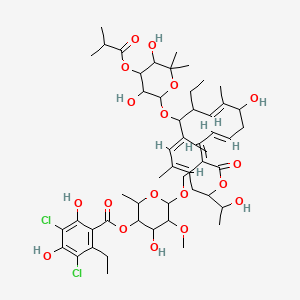
![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)
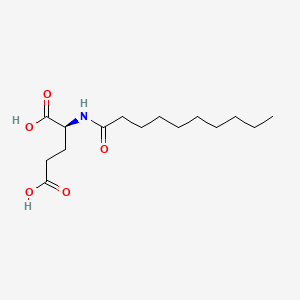
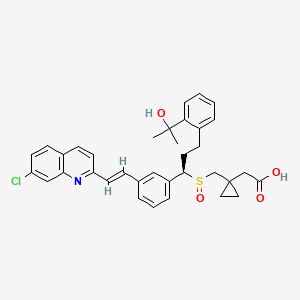
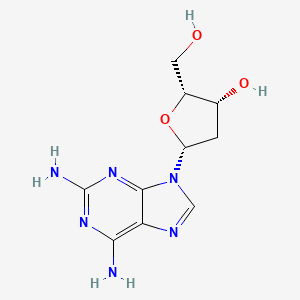
![Etoposide impurity J [EP]](/img/structure/B3060913.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)
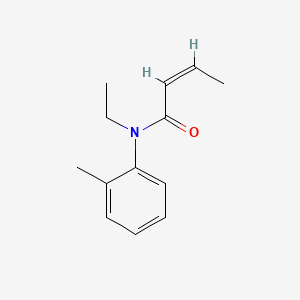
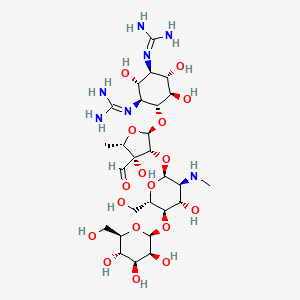
![[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate](/img/structure/B3060920.png)
